Cas no 2172543-98-3 (1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine)

1-Ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine is a functionalized triazole derivative with potential applications in medicinal chemistry and material science. Its structure features a 1,2,3-triazole core substituted with an ethyl group at the N1 position and a 2-methoxyethyl side chain at the C5 position, terminated by a primary amine at the C4 methylene bridge. This compound offers versatility as a building block for further derivatization, owing to its reactive amine group and stable triazole ring. The methoxyethyl moiety enhances solubility in polar solvents, facilitating its use in synthetic workflows. Its well-defined heterocyclic framework makes it suitable for designing ligands, catalysts, or bioactive molecules with tailored properties.
1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine structure
2172543-98-3 structure
商品名:1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine
CAS番号:2172543-98-3
MF:C8H16N4O
メガワット:184.238841056824
CID:5568405
PubChem ID:165597145

1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine 化学的及び物理的性質

名前と識別子

    • [1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine
    • 2172543-98-3
    • EN300-1596010
    • 1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine
    • インチ: 1S/C8H16N4O/c1-3-12-8(4-5-13-2)7(6-9)10-11-12/h3-6,9H2,1-2H3
    • InChIKey: IUKJTDQGRCSXHN-UHFFFAOYSA-N
    • ほほえんだ: O(C)CCC1=C(CN)N=NN1CC

計算された属性

  • せいみつぶんしりょう: 184.13241115g/mol
  • どういたいしつりょう: 184.13241115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 144
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • 疎水性パラメータ計算基準値(XlogP): -1

1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1596010-1000mg
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine
2172543-98-3
1000mg
$1485.0 2023-09-23
Enamine
EN300-1596010-5000mg
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine
2172543-98-3
5000mg
$4309.0 2023-09-23
Enamine
EN300-1596010-0.05g
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine
2172543-98-3
0.05g
$1247.0 2023-07-10
Enamine
EN300-1596010-0.25g
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine
2172543-98-3
0.25g
$1366.0 2023-07-10
Enamine
EN300-1596010-10000mg
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine
2172543-98-3
10000mg
$6390.0 2023-09-23
Enamine
EN300-1596010-50mg
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine
2172543-98-3
50mg
$1247.0 2023-09-23
Enamine
EN300-1596010-2500mg
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine
2172543-98-3
2500mg
$2912.0 2023-09-23
Enamine
EN300-1596010-100mg
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine
2172543-98-3
100mg
$1307.0 2023-09-23
Enamine
EN300-1596010-5.0g
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine
2172543-98-3
5.0g
$4309.0 2023-07-10
Enamine
EN300-1596010-500mg
[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine
2172543-98-3
500mg
$1426.0 2023-09-23

1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine 関連文献

1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamineに関する追加情報

Research Brief on 1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine (CAS: 2172543-98-3): Recent Advances and Applications

The compound 1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine (CAS: 2172543-98-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and emerging roles in drug discovery.

Recent studies have highlighted the versatility of 1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine as a key intermediate in the synthesis of novel triazole-based compounds. The presence of both the ethyl and methoxyethyl substituents on the triazole ring enhances its stability and bioavailability, making it a promising scaffold for further derivatization. Researchers have successfully employed click chemistry approaches to functionalize this compound, yielding derivatives with improved pharmacokinetic properties.

In pharmacological investigations, this compound has demonstrated notable activity as a modulator of various biological targets. Preliminary in vitro studies suggest its potential as a lead compound for the development of central nervous system (CNS) therapeutics, owing to its ability to cross the blood-brain barrier. The molecule's structural similarity to known neurotransmitter analogs has prompted investigations into its interactions with GABA receptors and monoamine transporters.

The synthesis of 1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine has been optimized in recent protocols, with reports of improved yields (up to 85%) through copper-catalyzed azide-alkyne cycloaddition reactions. These methodological advances have facilitated the production of gram-scale quantities necessary for comprehensive biological evaluation. Structural characterization by NMR and mass spectrometry has confirmed the high purity of synthesized batches, addressing previous concerns about byproduct formation.

Emerging applications of this compound extend beyond traditional drug development. Recent patent filings indicate its incorporation into diagnostic probes for molecular imaging, particularly in positron emission tomography (PET) tracers. The triazole moiety serves as an effective chelation site for radiometals, while the methanamine group allows for facile conjugation to targeting vectors. This dual functionality positions the molecule as a valuable tool in theranostic applications.

Ongoing research is exploring structure-activity relationships (SAR) of 1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine derivatives. Computational modeling studies have provided insights into the molecular interactions responsible for its biological effects, guiding the design of second-generation analogs with enhanced selectivity. These efforts are supported by collaborative initiatives between academic institutions and pharmaceutical companies, reflecting the compound's growing importance in translational research.

While preclinical results are promising, challenges remain in the development pathway. Metabolic stability studies have identified potential sites of oxidative metabolism that may require structural modification. Current research is addressing these limitations through systematic medicinal chemistry optimization, with several candidate molecules progressing toward IND-enabling studies. The compound's patent landscape is also evolving, with multiple organizations claiming novel applications and formulations.

In conclusion, 1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine represents a versatile chemical entity with broad potential in medicinal chemistry and chemical biology. Its unique structural features and demonstrated biological activities make it a valuable scaffold for continued investigation. Future research directions will likely focus on expanding its therapeutic applications and addressing current pharmacological limitations through rational drug design approaches.

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